6-Deoxy-L-talose

Catalog No.
S593225
CAS No.
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Deoxy-L-talose

Product Name

6-Deoxy-L-talose

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1

InChI Key

PNNNRSAQSRJVSB-AZGQCCRYSA-N

SMILES

CC(C(C(C(C=O)O)O)O)O

Synonyms

6-deoxy-L-talose, 6-deoxytalose

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O

The exact mass of the compound 6-Deoxy-L-talose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Deoxy-L-talose (L-pneumose) is a rare 6-deoxyhexose naturally found in the cell wall polysaccharides and O-antigens of several significant human pathogens, including Acinetobacter baumannii, Actinobacillus actinomycetemcomitans, and specific Escherichia coli serotypes[1]. As a C-4 epimer of L-rhamnose, this specialized monosaccharide is a critical building block for synthesizing bacterial capsular polysaccharides (CPS) and glycoconjugate vaccine candidates. In procurement and synthetic planning, directly sourcing highly pure 6-deoxy-L-talose eliminates the need for multi-step, low-yielding epimerization sequences from common precursors, providing immediate access to a highly reactive glycosyl donor for complex oligosaccharide assembly [2].

Attempting to substitute 6-deoxy-L-talose with its inexpensive and widely available epimers, L-rhamnose (C-4 epimer) or L-fucose (C-2 epimer), fundamentally compromises both chemical synthesis and biological efficacy. The specific axial-equatorial arrangement of hydroxyl groups in 6-deoxy-L-talose dictates the unique helical conformation of bacterial O-antigens [1]. Substitution with L-rhamnose alters the 3D topology of the resulting oligosaccharide, abolishing binding affinity with serotype-specific monoclonal antibodies and rendering the synthesized glycoconjugates useless for vaccine development or diagnostic assays. Furthermore, the distinct stereochemistry at C-4 significantly alters the steric hindrance and reactivity profile during glycosidic bond formation, meaning coupling protocols optimized for L-rhamnose cannot be directly translated to 6-deoxy-L-talose [2].

Elimination of Multi-Step Epimerization Bottlenecks

Procuring 6-deoxy-L-talose directly bypasses the complex de novo synthesis required when starting from L-rhamnose. Standard laboratory conversion of L-rhamnose to 6-deoxy-L-talose requires regioselective protection, C-4 inversion via oxidation/reduction or triflation, and subsequent deprotection, typically yielding only 65% over 5 steps under highly optimized conditions [1]. Direct procurement provides 100% immediate availability of the target monomer, saving significant synthetic steps and eliminating the associated purification losses and reagent costs associated with handling intermediates.

Evidence DimensionSynthetic steps and precursor yield
Target Compound Data0 steps (direct procurement), 100% availability
Comparator Or BaselineL-rhamnose (requires 5 steps, max ~65% yield for C-4 inversion)
Quantified DifferenceSaves 5 synthetic steps and avoids 35% mass loss during precursor synthesis
ConditionsStandard carbohydrate synthesis laboratory scale

Direct procurement significantly accelerates the timeline for complex oligosaccharide assembly by eliminating the rate-limiting synthesis of the rare sugar building block.

Superior Glycosyl Donor Reactivity in Oligosaccharide Assembly

In the convergent synthesis of bacterial capsular polysaccharides, 6-deoxy-L-talose thioglycosides function as highly reactive 'armed' donors compared to standard hexosamine acceptors. During the assembly of the Acinetobacter baumannii K11 pentasaccharide, the deoxy nature of the 6-deoxy-L-talose donor allowed for highly selective activation using NIS-TMSOTf in the presence of a disarmed D-glucosamine-derived acceptor [1]. This reactivity differential ensures high-yielding stereoselective glycosidic bond formation, whereas attempting similar one-pot couplings with non-deoxy standard hexoses often results in competing activation and complex product mixtures.

Evidence DimensionChemoselective activation in armed-disarmed glycosylation
Target Compound DataSelective activation of 6-deoxy-L-talose thioglycoside donor
Comparator Or BaselineStandard D-glucosamine thioglycoside acceptor (remains unactivated)
Quantified DifferenceEnables selective one-pot coupling without orthogonal protecting group manipulation
ConditionsNIS-TMSOTf promoted glycosylation at low temperatures

The intrinsic high reactivity of 6-deoxy-L-talose simplifies the protection-deprotection strategy in complex glycan synthesis, reducing overall process complexity.

Obligate Stereochemistry for Vaccine Antigenicity

The exact stereochemistry of 6-deoxy-L-talose is non-negotiable for applications in vaccine development and diagnostic assays targeting specific pathogens like Acinetobacter baumannii K11 or Actinobacillus actinomycetemcomitans [1]. The C-4 axial hydroxyl group of 6-deoxy-L-talose (contrasting with the equatorial hydroxyl in L-rhamnose) dictates the specific helical folding of the O-antigen repeating unit. Substituting L-rhamnose for 6-deoxy-L-talose in these synthetic antigens results in a complete loss of recognition by serotype-specific antibodies, reducing the diagnostic sensitivity or vaccine efficacy from optimal levels to zero [2].

Evidence DimensionAntigen-antibody binding specificity
Target Compound DataFull recognition of the native 6-deoxy-L-talose containing epitope
Comparator Or BaselineL-rhamnose substituted analogs
Quantified DifferenceComplete loss of serotype-specific binding affinity upon C-4 epimer substitution
ConditionsImmunological assays for bacterial O-antigens

For immunogenicity and diagnostic accuracy, the exact target compound must be used; generic 6-deoxyhexoses cannot mimic the required 3D conformational epitope.

Synthesis of Bacterial O-Antigen Glycoconjugate Vaccines

Because 6-deoxy-L-talose provides the exact C-4 axial stereochemistry required for antibody recognition, it is the obligate starting material for synthesizing capsular polysaccharide repeating units for vaccines targeting Acinetobacter baumannii K11 and Streptococcus pneumoniae [1]. Direct procurement accelerates the assembly of these complex pentasaccharides.

Diagnostic Assay Development for Periodontal Pathogens

6-Deoxy-L-talose is a specific marker in the serotype c-specific polysaccharide of Actinobacillus actinomycetemcomitans. Utilizing the pure compound allows for the precise synthesis of reference standards and capture antigens used in highly specific ELISA diagnostics, ensuring no cross-reactivity with L-rhamnose-containing commensal bacteria [2].

Armed-Disarmed Glycosylation Methodology Development

Leveraging its high reactivity as a deoxy sugar, 6-deoxy-L-talose is an ideal model compound for developing new chemoselective glycosylation protocols. It serves as a highly reactive 'armed' donor that can be selectively activated over standard hexosamines, streamlining the synthesis of complex branched glycans without excessive protecting group manipulations[1].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Appearance

A solid

Dates

Last modified: 08-15-2023

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